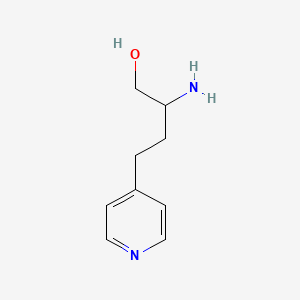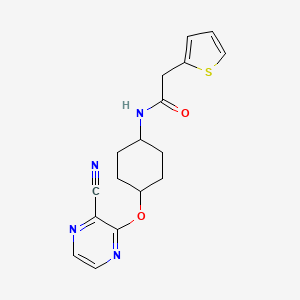![molecular formula C18H18ClN3S B2524457 4-(Azépan-1-yl)-5-(4-chlorophényl)thiéno[2,3-d]pyrimidine CAS No. 329708-85-2](/img/structure/B2524457.png)
4-(Azépan-1-yl)-5-(4-chlorophényl)thiéno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core structure
Applications De Recherche Scientifique
4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly as an inhibitor of specific enzymes or receptors.
Organic Electronics: This compound can be used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs).
Materials Science: Its unique structural properties make it suitable for the synthesis of novel materials with specific electronic or optical characteristics.
Mécanisme D'action
Target of Action
The primary target of 4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine is the enzyme EZH2 . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation, a process critical to the regulation of gene expression.
Mode of Action
4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine acts as an inhibitor of EZH2 . By binding to this enzyme, it prevents EZH2 from adding methyl groups to histones. This inhibition alters the methylation status of histones, thereby affecting gene expression.
Biochemical Pathways
The inhibition of EZH2 by 4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine affects the histone methylation pathway . Changes in histone methylation can lead to alterations in the transcription of various genes, including those involved in cell proliferation and differentiation.
Result of Action
The inhibition of EZH2 by 4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine can lead to changes in gene expression, affecting cellular processes such as proliferation and differentiation . In cancer cells, this can result in decreased proliferation and increased apoptosis, contributing to the compound’s antitumor activity .
Analyse Biochimique
Biochemical Properties
Thieno[2,3-d]pyrimidines have been designed as potential inhibitors of PDE4 . They have shown promising PDE4B inhibitory properties .
Cellular Effects
Thieno[3,2-d]pyrimidine derivatives have shown antiproliferative activity against various cancer cell lines . They can significantly affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration .
Molecular Mechanism
The molecular mechanism of action of 4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine is not well-defined. Thieno[2,3-d]pyrimidines have been tested for PDE4D inhibition in vitro and dose-dependent inhibition of TNF-α .
Méthodes De Préparation
The synthesis of 4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine typically involves multi-step synthetic routes. One common method includes the Gewald reaction, followed by cyclization and functional group modifications . Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions to ensure consistency and scalability .
Analyse Des Réactions Chimiques
4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Comparaison Avec Des Composés Similaires
4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine can be compared with other thieno[2,3-d]pyrimidine derivatives, such as:
4-(Azepan-1-yl)-7-chloro-8-fluoro-2-methylsulfanylpyrido[4,3-d]pyrimidine: This compound has similar structural features but includes additional functional groups that may alter its chemical properties and applications.
Thieno[2,3-d]pyrimidine derivatives with cyclohexane rings: These compounds are designed as potential inhibitors of phosphodiesterase enzymes and have shown promising pharmacological properties.
The uniqueness of 4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine lies in its specific substitution pattern and the presence of the azepane ring, which can influence its reactivity and interaction with biological targets .
Propriétés
IUPAC Name |
4-(azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3S/c19-14-7-5-13(6-8-14)15-11-23-18-16(15)17(20-12-21-18)22-9-3-1-2-4-10-22/h5-8,11-12H,1-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUBJORPHDAPIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2524376.png)
![N-(4-fluorobenzyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2524377.png)


![4-(2-methylbutyl)phenyl (2E)-3-[4-(hexyloxy)phenyl]prop-2-enoate](/img/structure/B2524382.png)


![Tert-butyl N-[4-[[2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonyl]amino]cyclohexyl]carbamate](/img/structure/B2524386.png)


![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2524390.png)


